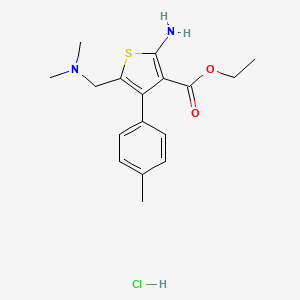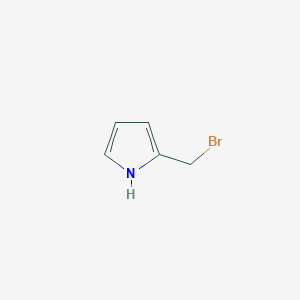
2-(bromomethyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The bromomethyl group attached to the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1H-pyrrole typically involves the bromination of 1H-pyrrole. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido-pyrroles, thiocyanato-pyrroles, and methoxy-pyrroles.
Oxidation: Products include pyrrole-2-carboxylic acid derivatives.
Reduction: Products include 2-methyl-1H-pyrrole.
Scientific Research Applications
2-(Bromomethyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1H-pyrrole in biological systems involves its interaction with nucleophilic sites in biomolecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This reactivity is the basis for its antimicrobial and anticancer activities, as it can disrupt essential biological processes in target organisms .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1H-pyrrole: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
2-(Iodomethyl)-1H-pyrrole: Contains an iodomethyl group, making it more reactive in nucleophilic substitution reactions.
2-Methyl-1H-pyrrole: Lacks the halogen substituent, making it less reactive in certain chemical reactions.
Uniqueness
2-(Bromomethyl)-1H-pyrrole is unique due to the presence of the bromomethyl group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in research and industry .
Properties
Molecular Formula |
C5H6BrN |
|---|---|
Molecular Weight |
160.01 g/mol |
IUPAC Name |
2-(bromomethyl)-1H-pyrrole |
InChI |
InChI=1S/C5H6BrN/c6-4-5-2-1-3-7-5/h1-3,7H,4H2 |
InChI Key |
GYGLHOPSRFNZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


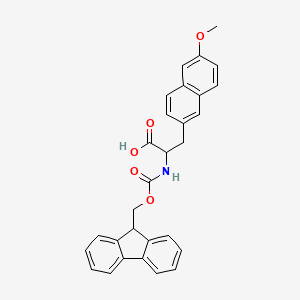

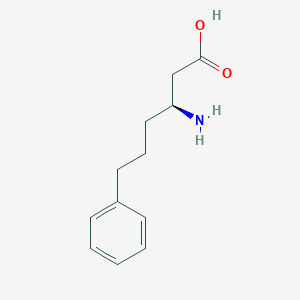
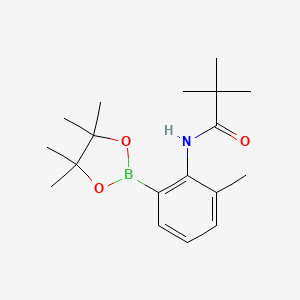
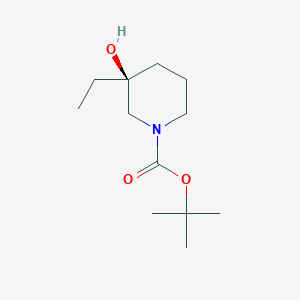
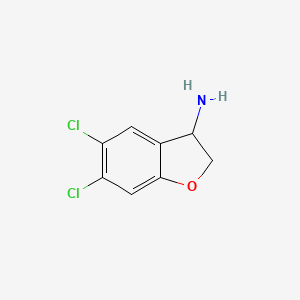
![4-Fluoro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12980948.png)
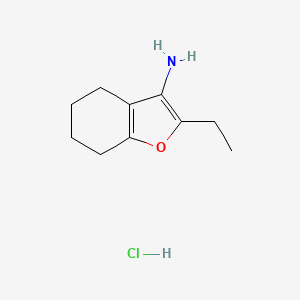
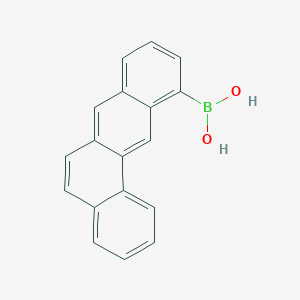
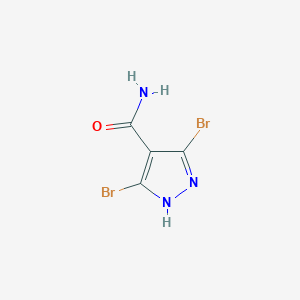
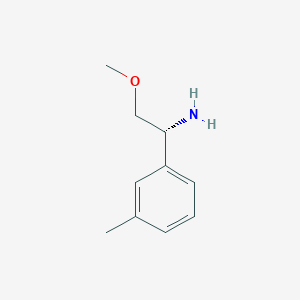
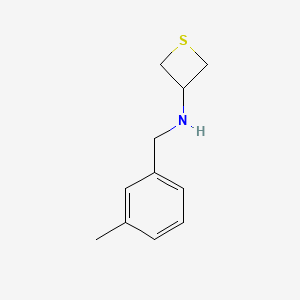
![[1-(2-Pyridyl)cyclopropyl]methanol](/img/structure/B12980987.png)
